3H-Indole, 3-methoxy-2,3-dimethyl-
Description
3H-Indole, 3-methoxy-2,3-dimethyl- (CAS: 37914-61-7) is a substituted indole derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . Indoles are heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern of 3H-Indole, 3-methoxy-2,3-dimethyl- includes a methoxy group at position 3 and methyl groups at positions 2 and 3, conferring unique physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11(2,13-3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEBJDSFBBEKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344181 | |
| Record name | 3H-Indole, 3-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37914-61-7 | |
| Record name | 3H-Indole, 3-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3H-Indole, 3-methoxy-2,3-dimethyl-, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For 3H-Indole, 3-methoxy-2,3-dimethyl-, specific reaction conditions and reagents would be tailored to introduce the methoxy and dimethyl groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3H-Indole, 3-methoxy-2,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions may introduce different alkyl or aryl groups onto the indole ring .
Scientific Research Applications
3H-Indole, 3-methoxy-2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3H-Indole, 3-methoxy-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The structural diversity of indole derivatives arises from variations in substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) increase electron density on the indole ring, enhancing electrophilic substitution reactivity compared to ethyl or thioether groups .
- Steric Effects : Bulkier substituents (e.g., trifluoroethyl-phenyl in ) reduce reaction yields due to steric hindrance, whereas methyl groups offer minimal interference .
Insights :
- Acidic Conditions : Formic acid (HCOOH) facilitates indole-alkylation but yields moderate efficiency (58%) due to competing side reactions .
- Catalytic Iodine : I₂ in acetonitrile at 40°C achieves near-quantitative yields (98%) for trifluoroethyl-phenyl indole derivatives, highlighting its superiority in electrophilic substitutions .
Spectral and Analytical Data
13C-NMR Chemical Shifts :
Mass Spectrometry :
- The target compound has a molecular ion peak at m/z 347 (M⁺) in one synthesis pathway, though this may correspond to a larger derivative .
Biological Activity
3H-Indole, 3-methoxy-2,3-dimethyl- (CAS No. 37914-61-7) is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its methoxy and dimethyl substituents on the indole ring, has potential implications in various fields, including pharmacology and agricultural science. This article explores the biological activity of 3H-Indole, 3-methoxy-2,3-dimethyl-, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula for 3H-Indole, 3-methoxy-2,3-dimethyl- is C11H13NO. Its structure features a fused bicyclic system typical of indoles, with a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the aromatic ring. This configuration influences its solubility, reactivity, and biological interactions.
Table 1: Basic Properties of 3H-Indole, 3-methoxy-2,3-dimethyl-
| Property | Value |
|---|---|
| Molecular Weight | 189.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | 2.5 |
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. A study by Muthusamy et al. (2020) demonstrated that 3H-Indole, 3-methoxy-2,3-dimethyl- showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that 3H-Indole, 3-methoxy-2,3-dimethyl- exhibited a dose-dependent inhibition of DPPH radicals, suggesting its utility in preventing oxidative stress-related cellular damage.
Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. A study conducted by Zhang et al. (2021) highlighted the ability of 3H-Indole, 3-methoxy-2,3-dimethyl- to enhance neuronal survival in models of oxidative stress induced by hydrogen peroxide. The compound was shown to upregulate the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study focused on assessing the antimicrobial efficacy of various indole derivatives included 3H-Indole, 3-methoxy-2,3-dimethyl-. The compound was subjected to minimum inhibitory concentration (MIC) tests against a panel of pathogenic bacteria.
Results Summary:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound possesses moderate antibacterial activity.
Case Study 2: Neuroprotection in Cellular Models
In vitro studies evaluated the neuroprotective effects of 3H-Indole, 3-methoxy-2,3-dimethyl- in neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death compared to untreated controls.
Key Findings:
- Cell Viability : Increased by approximately 40% in treated cells.
- Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
The biological activities of 3H-Indole, 3-methoxy-2,3-dimethyl- can be attributed to its interactions with specific molecular targets:
- Antimicrobial Action : Likely involves inhibition of bacterial enzymes essential for cell wall synthesis.
- Antioxidant Activity : The methoxy group may enhance electron donation capabilities, allowing it to neutralize free radicals.
- Neuroprotection : Involves modulation of signaling pathways related to cell survival and apoptosis.
Q & A
Q. How can computational tools augment experimental studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
